molecular formula C24H30N2O4 B143892 Trimipramine maleate CAS No. 138283-61-1

Trimipramine maleate

Cat. No.: B143892
CAS No.: 138283-61-1
M. Wt: 410.5 g/mol
InChI Key: YDGHCKHAXOUQOS-BTJKTKAUSA-N
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Description

Trimipramine maleate is a tricyclic antidepressant primarily used to treat major depressive disorder. It is known for its sedative, anxiolytic, and weak antipsychotic effects. Unlike other tricyclic antidepressants, this compound is a relatively weak monoamine reuptake inhibitor, which contributes to its unique pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimipramine maleate is synthesized through a series of chemical reactions involving the formation of the dibenzazepine ring system followed by the introduction of the side chain. The synthesis typically involves the following steps:

    Formation of the Dibenzazepine Ring: This step involves the cyclization of a biphenyl derivative to form the dibenzazepine core.

    Introduction of the Side Chain: The side chain is introduced through a series of alkylation reactions, resulting in the formation of trimipramine.

    Formation of the Maleate Salt: Trimipramine is then reacted with maleic acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Trimipramine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Trimipramine maleate exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. Additionally, this compound has antihistaminic, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities, contributing to its sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Trimipramine Maleate

This compound is unique among tricyclic antidepressants due to its relatively weak inhibition of monoamine reuptake and its pronounced sedative effects. This makes it particularly useful in treating depression accompanied by anxiety and insomnia .

Biological Activity

Trimipramine maleate is a tricyclic antidepressant (TCA) primarily used to treat depression and anxiety disorders. Its unique pharmacological profile differentiates it from other TCAs, contributing to its biological activity and therapeutic applications. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

This compound functions by inhibiting the reuptake of neurotransmitters in the brain, specifically norepinephrine and serotonin. Unlike many other TCAs, trimipramine does not primarily act through monoamine oxidase inhibition or central nervous system stimulation. Instead, it modulates neurotransmitter levels, which is thought to contribute to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Bioavailability : Approximately 41% .
  • Protein Binding : High binding affinity at about 94.9% .
  • Half-life : Ranges from 23 to 24 hours .
  • Metabolism : Primarily hepatic with active metabolites contributing to its pharmacological effects .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability41%
Protein Binding94.9%
Elimination Half-life23–24 hours
Therapeutic Concentration0.5 to 1.2 μM (150–350 ng/mL)

Clinical Efficacy

Trimipramine has been shown to be effective in treating depression, particularly in hospitalized patients where it demonstrated comparable efficacy to imipramine . A systematic review indicated that trimipramine also has a significant effect on insomnia, with a standardized mean difference (SMD) against placebo of 0.55 at four weeks .

Case Studies

  • Multicenter Study on Endogenous Depression :
    A multicenter study assessed the efficacy of trimipramine in treating endogenous depression with associated sleep disturbances. The results indicated significant improvement in depressive symptoms and sleep quality among participants receiving trimipramine compared to those on placebo .
  • Elderly Population Study :
    A comparative study involving elderly subjects showed no clinically relevant differences in pharmacokinetics based on age or gender. However, caution is advised due to increased sensitivity in older adults .

Adverse Effects

Common side effects associated with trimipramine include:

  • Sedation : More pronounced compared to other TCAs.
  • Anticholinergic Effects : Dry mouth, blurred vision, constipation.
  • Cardiovascular Effects : Orthostatic hypotension.
  • Sexual Dysfunction : Impotence and loss of libido.

Pregnancy and Pediatric Use

This compound is classified as Pregnancy Category C, indicating potential risks during pregnancy due to embryotoxicity observed in animal studies . Its safety and effectiveness in pediatric populations have not been established.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGHCKHAXOUQOS-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

739-71-9 (Parent)
Record name Trimipramine maleate [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID2045315
Record name Trimipramine hydrogen maleate
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

521-78-8, 138283-60-0, 138283-61-1
Record name Trimipramine maleate
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Record name Trimipramine maleate [USAN:USP:JAN]
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Record name TRIMIPRAMINE MALEATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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